molecular formula C12H17NO4S B14482857 Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate CAS No. 63924-89-0

Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate

Cat. No.: B14482857
CAS No.: 63924-89-0
M. Wt: 271.33 g/mol
InChI Key: AGSATXBFGPQAGD-UHFFFAOYSA-N
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Description

Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate is an organic compound that belongs to the class of sulfonyl carbamates. This compound is characterized by the presence of an ethyl group, a sulfonyl group, and a carbamate group attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate has several applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate involves the interaction of its functional groups with molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Ethyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate can be compared with other sulfonyl carbamates such as:

  • Mthis compound
  • Propyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate
  • Butyl (2,4,6-trimethylbenzene-1-sulfonyl)carbamate

These compounds share similar chemical properties but differ in the length of the alkyl chain attached to the carbamate group. The uniqueness of this compound lies in its specific reactivity and applications in various fields.

Properties

CAS No.

63924-89-0

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl N-(2,4,6-trimethylphenyl)sulfonylcarbamate

InChI

InChI=1S/C12H17NO4S/c1-5-17-12(14)13-18(15,16)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H,13,14)

InChI Key

AGSATXBFGPQAGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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